molecular formula C10H10ClIS2 B14600841 Bis(5-methylthiophen-2-yl)iodanium chloride CAS No. 59695-79-3

Bis(5-methylthiophen-2-yl)iodanium chloride

Cat. No.: B14600841
CAS No.: 59695-79-3
M. Wt: 356.7 g/mol
InChI Key: MFZCGDRQPJHIMZ-UHFFFAOYSA-M
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Description

Bis(5-methylthiophen-2-yl)iodanium chloride is a chemical compound that belongs to the class of iodonium salts. These salts are known for their utility in various chemical reactions, particularly in the field of organic synthesis. The compound features two 5-methylthiophen-2-yl groups attached to an iodine atom, which is further bonded to a chloride ion. This structure imparts unique reactivity and properties to the compound, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(5-methylthiophen-2-yl)iodanium chloride typically involves the reaction of 5-methylthiophene with iodine and a suitable oxidizing agent. One common method includes the use of silver oxide (Ag2O) as the oxidizing agent in the presence of iodine. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired iodonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(5-methylthiophen-2-yl)iodanium chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.

    Reduction: It can also undergo reduction reactions, typically involving the reduction of the iodine center.

    Substitution: Electrophilic substitution reactions are common, where the iodonium group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the iodonium salt under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.

Scientific Research Applications

Bis(5-methylthiophen-2-yl)iodanium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its use in drug development and as a diagnostic tool.

    Industry: It finds applications in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Bis(5-methylthiophen-2-yl)iodanium chloride involves the activation of the iodine center, which facilitates various chemical transformations. The compound can act as an electrophile, accepting electrons from nucleophiles and forming new chemical bonds. This reactivity is attributed to the presence of the positively charged iodine atom, which is stabilized by the surrounding thiophene groups.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-methylthiophen-2-yl)iodanium chloride
  • Bis(3-methylthiophen-2-yl)iodanium chloride
  • Bis(5-ethylthiophen-2-yl)iodanium chloride

Uniqueness

Bis(5-methylthiophen-2-yl)iodanium chloride is unique due to the specific positioning of the methyl groups on the thiophene rings. This structural feature influences its reactivity and stability, making it distinct from other similar compounds. The presence of the 5-methyl group enhances the electron-donating ability of the thiophene ring, which can affect the overall reactivity of the iodonium salt.

Properties

CAS No.

59695-79-3

Molecular Formula

C10H10ClIS2

Molecular Weight

356.7 g/mol

IUPAC Name

bis(5-methylthiophen-2-yl)iodanium;chloride

InChI

InChI=1S/C10H10IS2.ClH/c1-7-3-5-9(12-7)11-10-6-4-8(2)13-10;/h3-6H,1-2H3;1H/q+1;/p-1

InChI Key

MFZCGDRQPJHIMZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(S1)[I+]C2=CC=C(S2)C.[Cl-]

Origin of Product

United States

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